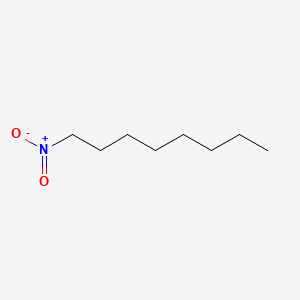

1-Nitrooctane

描述

1-Nitrooctane (CAS: 629-37-8) is a primary nitroalkane with the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol . It is synthesized via the Kornblum reaction, where 1-bromooctane reacts with silver nitrate in dry ether under controlled conditions, yielding 75–80% pure product after distillation . Key physical properties include a boiling point of 60°C at 1 mmHg and distinct spectroscopic characteristics: IR peaks at 1554 cm⁻¹ (NO₂ asymmetric stretch) and NMR signals at δH 4.36–4.40 (t, J = 7.2 Hz) for the nitro-bearing methylene group . Its linear structure and terminal nitro group make it a model substrate for enzymatic studies and synthetic applications.

属性

IUPAC Name |

1-nitrooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGHUFNKRIWCDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212075 | |

| Record name | Octane, 1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629-37-8 | |

| Record name | 1-Nitrooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octane, 1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 1-nitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octane, 1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-NITROOCTANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Silver Nitrite Method in Ether Solvent

One classical and efficient method to prepare 1-nitrooctane involves the reaction of 1-bromooctane with silver nitrite in dry ether. The procedure, as reported in Organic Syntheses, involves adding 1-bromooctane dropwise to a stirred suspension of silver nitrite in dry ether at low temperature (0–4°C), followed by stirring for approximately 64 hours (24 hours in ice bath, then room temperature) to ensure complete reaction. The reaction mixture is filtered to remove silver salts, and the product mixture is purified by distillation.

Yields and Purity : The reaction yields 75–80% of pure, colorless this compound (distillation at 66°C/2 mm Hg, refractive index nD20 = 1.4321–1.4323) with minor byproducts such as 1-octyl nitrite and 1-octanol.

Notes : Silver nitrite is prepared by precipitation from silver nitrate and sodium nitrite solutions under minimal light exposure to avoid decomposition. This method is selective for primary alkyl halides; yields for secondary and tertiary halides are significantly lower (0–5%).

Sodium Nitrite in Polar Aprotic Solvents (DMF, DMSO, NMP)

Another widely studied method uses sodium nitrite as the nitro source reacting with 1-octyl halides or sulfonates in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidone (NMP). The reaction proceeds via nucleophilic substitution where nitrite ion displaces the halide or sulfonate group.

Reaction Conditions : Typically, 1-octyl tosylate or 1-octyl bromide is reacted with sodium nitrite in dry DMF at room temperature or slightly elevated temperatures (25–40°C) for several hours (7–9 hours).

Yields : Yields of this compound range from approximately 50% to 60% under optimized conditions. For example, Kimura et al. reported about 60% yield using DMF, DMSO, or NMP at 40°C, and 57% yield even at 4°C with DMF.

Phase Transfer Catalysis : The addition of quaternary ammonium salts as phase-transfer catalysts can improve yields, especially when used in equimolar amounts with the alkyl halide in acetone-containing mixtures, increasing yields from 20% to 50%.

Example from Patent Literature : A specific example describes reacting 85 parts of n-octyl tosylate with 36 parts of sodium nitrite, 40 parts of urea, and 572 parts of dry DMF at room temperature for 8.5 hours, yielding 43% this compound after vacuum distillation.

Sodium Nitrite with Alkyl Iodides and Catechol-DMF System

A variant uses 1-iodooctane with sodium nitrite in a catechol-dimethylformamide solution. The catechol acts as a stabilizer or additive to improve reaction selectivity.

Conditions : Reaction at room temperature for 20 hours.

Yield : Approximately 63% yield of this compound was obtained.

Comparison of Substrates and Solvents

Preparation by Oxidation or Ozonation of Amines

Another method involves the oxidation or ozonation of octyl amines to form nitroalkanes.

Ozonation of Amines : For example, ozonation of N-isopropylidenebutylamine in methylene chloride at low temperature (-78°C) followed by work-up yields nitroalkanes such as 1-nitrobutane with yields around 12–25%.

Limitations : These methods are more complex, require careful control of ozone concentration, and generally provide lower yields compared to nucleophilic substitution.

Sonochemical Conversion of Alcohols to Nitroalkanes

Recent research explored ultrasonic irradiation to convert aliphatic alcohols (including octan-2-ol) to corresponding nitroalkanes.

Findings : Ultrasonic irradiation significantly accelerates the reaction and improves yields. For 2-octanol, silent conditions gave 56% yield of 2-nitrooctane after 7 hours, while sonochemical conditions gave 69% yield in 15 minutes, increasing to 81% with 30 minutes of irradiation.

Note : This method is more relevant for secondary nitroalkanes rather than primary 1-nitroalkanes but demonstrates advanced synthetic techniques.

Summary Table of Preparation Methods for this compound

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Silver nitrite in ether | 1-Bromooctane | Silver nitrite, dry ether, low temp | 75–80 | High yield, clean product | Expensive silver salt, long time |

| Sodium nitrite in DMF | 1-Octyl tosylate or halide | Sodium nitrite, DMF, urea additive | 40–60 | Uses cheaper reagents | Moderate yield, longer reaction |

| Sodium nitrite + catechol-DMF | 1-Iodooctane | Sodium nitrite, catechol, DMF | 63 | Improved selectivity | Longer reaction time |

| Ozonation of amines | Octyl amines | Ozone, methylene chloride, low temp | 12–25 | Alternative route | Low yield, complex setup |

| Sonochemical conversion (secondary nitroalkanes) | Octan-2-ol | Ultrasound, NaN3, PPh3 (catalyst) | 69–81 | Fast reaction, eco-friendly | Not primary nitroalkane |

Research Findings and Considerations

The nucleophilic substitution of primary alkyl halides with silver nitrite remains the most reliable and highest yielding method for this compound synthesis.

Sodium nitrite in polar aprotic solvents offers a cost-effective alternative, with yields improved by phase-transfer catalysts and additives like urea and catechol.

Reaction conditions such as temperature, solvent polarity, and reaction time critically influence the yield and purity of this compound.

Secondary and tertiary alkyl halides give poor yields of nitroalkanes due to competing side reactions.

Advanced methods like ozonation and sonochemical conversion are promising but less practical for large-scale preparation of this compound.

化学反应分析

Types of Reactions: 1-Nitrooctane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitro alcohols or nitro acids.

Reduction: It can be reduced to form primary amines.

Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a metal catalyst or lithium aluminum hydride.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Oxidation: Nitro alcohols and nitro acids.

Reduction: Primary amines.

Substitution: Various substituted nitro compounds.

科学研究应用

1-Nitrooctane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: It is used in studies involving the metabolism of nitro compounds and their effects on biological systems.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the synthesis of bioactive compounds.

作用机制

The mechanism of action of 1-nitrooctane involves the interaction of the nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. These interactions can lead to various biochemical effects, depending on the specific pathways involved .

相似化合物的比较

Key Observations :

- Longer alkyl chains (e.g., this compound) exhibit higher molecular weights and boiling points due to increased van der Waals interactions.

- Branched analogs (e.g., 4-methyl-1-nitropentane) show similar IR and NMR profiles to linear analogs, indicating minimal electronic effects from branching .

Enzyme Interactions and Substrate Specificity

Nitroalkane oxidase (NAO) enzymes exhibit distinct preferences for nitroalkane chain lengths:

- Wild-type NAO: this compound has a lower KM (binding affinity) and kcat (turnover number) compared to 1-nitrohexane, reflecting slower product release in longer-chain substrates .

- S276A NAO Mutant : Both KM and kcat decrease significantly for this compound, suggesting mutations disproportionately affect longer substrates .

- Structural Basis :

Toxicological and Environmental Profiles

- Carcinogenicity: Unlike 1-nitropropane (linked to hepatic tumors in rodents ), this compound lacks reported carcinogenic data, suggesting lower acute toxicity.

生物活性

1-Nitrooctane (C8H17NO2) is a nitroalkane compound that has garnered attention for its biological activity, particularly in the context of cellular interactions and potential therapeutic applications. This article aims to provide an in-depth analysis of the biological effects of this compound, supported by experimental data, case studies, and relevant research findings.

This compound is characterized by its nitro group (-NO2) attached to an octane chain. This structural feature is significant as it influences the compound's reactivity and interaction with biological systems. The nitro group can undergo reduction to form reactive intermediates, which may contribute to its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C8H17NO2 |

| Molecular Weight | 159.23 g/mol |

| Boiling Point | 185-187 °C |

| Density | 0.94 g/cm³ |

| Solubility in Water | Low |

Cytotoxic Effects

Research has shown that this compound exhibits cytotoxic effects on various cell lines. A study on RAW264.7 macrophages demonstrated that exposure to this compound resulted in a concentration-dependent reduction in cell viability. The MTT assay indicated significant decreases in cell survival at concentrations as low as 3 μM after 48 hours of exposure (p < 0.05) .

Mechanisms of Cytotoxicity:

- Reactive Oxygen Species (ROS) Generation: The treatment with this compound led to increased intracellular ROS levels, which are known to induce oxidative stress and apoptosis .

- Apoptosis Induction: The compound triggered apoptosis through mitochondrial dysfunction, as indicated by the translocation of apoptosis-inducing factor (AIF) from mitochondria to the nucleus . This process was associated with changes in the expression of Bcl-2 family proteins, which are critical regulators of apoptosis.

Table 2: Effects of this compound on Cell Viability and Apoptosis

| Concentration (μM) | Cell Viability (%) | AIF Nuclear Translocation (Fold Change) | ROS Generation (Relative Units) |

|---|---|---|---|

| 0 | 100 | 1 | Baseline |

| 3 | ~80 | 1.5 | Increased |

| 10 | ~60 | 2 | Significantly increased |

| 30 | ~40 | 3 | Markedly increased |

| 50 | ~20 | >4 | Dramatically increased |

Case Studies

Case Study: Neuroprotective Potential

A study investigated the neuroprotective effects of nitroalkanes, including this compound, against neurodegenerative diseases. The findings suggested that low concentrations could potentially mitigate neuronal death induced by oxidative stress, although further research is needed to fully elucidate these effects .

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of nitroalkanes. Results indicated that certain derivatives, including those related to this compound, exhibited inhibitory effects against various bacterial strains, suggesting potential therapeutic applications in treating infections .

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 1-Nitrooctane, and how do they influence experimental design?

- Methodology : Determine properties such as boiling point, solubility, density, and reactivity using standardized techniques (e.g., differential scanning calorimetry for thermal stability, UV-Vis spectroscopy for nitro group characterization). Reference IUPAC guidelines for purity validation and material sourcing .

- Example : The molecular formula (C₈H₁₇NO₂) and molecular weight (159.23 g/mol) suggest moderate polarity, guiding solvent selection for synthesis or extraction. Stability under ambient conditions should be verified via accelerated aging studies .

Q. How can this compound be synthesized with high purity for academic research?

- Methodology : Follow nitration protocols (e.g., nitration of octane using nitric acid/sulfuric acid mixtures) under controlled temperature and stoichiometry. Validate purity via GC-MS and NMR, ensuring byproduct profiles align with literature .

- Data Contradiction : Discrepancies in reported yields may arise from differences in reaction quenching methods or purification techniques (e.g., column chromatography vs. distillation). Cross-reference synthetic protocols from peer-reviewed journals to resolve inconsistencies .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Implement engineering controls (fume hoods, explosion-proof equipment) and personal protective equipment (nitrile gloves, lab coats). Use hazard assessment frameworks (e.g., OSHA guidelines) to address flammability and nitro compound toxicity .

- Experimental Design : Include emergency response steps (e.g., spill containment with inert absorbents) in standard operating procedures (SOPs) .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in catalytic reduction reactions?

- Methodology : Compare catalytic hydrogenation pathways (e.g., Pd/C vs. Raney Ni) using kinetic studies (TLC monitoring) and DFT calculations to map transition states. Evaluate solvent effects (polar vs. nonpolar) on reaction rates .

- Data Contradiction : Conflicting reports on catalyst efficiency may stem from variations in substrate purity or hydrogen pressure. Replicate experiments under identical conditions to isolate variables .

Q. What analytical techniques are optimal for detecting trace degradation products of this compound in environmental samples?

- Methodology : Employ LC-HRMS (liquid chromatography-high-resolution mass spectrometry) with isotopic labeling to distinguish degradation intermediates. Validate methods using spiked matrices (soil/water) and recovery studies .

- Advanced Consideration : Address false positives from matrix interference by optimizing SPE (solid-phase extraction) protocols and using blank controls .

Q. How can computational models predict the solvent-dependent solubility of this compound?

- Methodology : Use COSMO-RS or UNIFAC models to simulate solubility in binary solvent systems. Validate predictions with experimental data (cloud-point measurements) and adjust for temperature-dependent activity coefficients .

- Contradiction Analysis : Discrepancies between predicted and observed values may arise from neglecting solute-solvent hydrogen bonding. Incorporate molecular dynamics simulations to refine models .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., ΔHf) of this compound?

- Methodology : Reassess calorimetric data using error-propagation analysis and cross-validate with ab initio calculations (e.g., G4 theory). Compare results with structurally analogous nitroalkanes to identify systematic biases .

- Framework : Apply the "principal contradiction" framework to prioritize variables (e.g., purity vs. measurement technique) that dominate uncertainty .

Data Presentation and Reproducibility

Q. How should researchers document experimental procedures to ensure reproducibility of this compound studies?

- Guidelines : Follow the Beilstein Journal of Organic Chemistry standards:

- Experimental Section : Detail reagent grades, instrumentation (model numbers), and step-by-step protocols.

- Supporting Information : Include raw spectral data, chromatograms, and computational input files .

- Ethics : Ensure transparency in data interpretation to avoid selective reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。